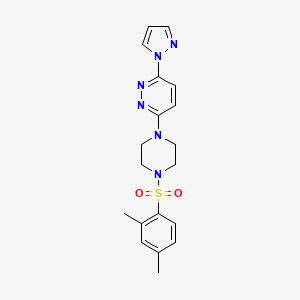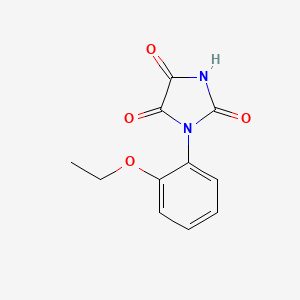
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thiophene carboxamide and isothiazolidine. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Carboxamide is a functional group derived from carboxylic acids. Isothiazolidine is a five-membered ring with two carbon atoms, a nitrogen atom, and a sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as thiazolidines can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .Molecular Structure Analysis
The molecular structure of this compound would likely include a thiophene ring attached to a carboxamide group, and an isothiazolidine ring attached to a phenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the current literature .Applications De Recherche Scientifique
Synthesis and Biological Activities
A significant portion of the research on compounds related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide focuses on their synthesis and evaluation for various biological activities. For instance, Babu et al. (2012) detailed the synthesis and antimicrobial activities of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, highlighting their significant activities against bacterial and fungal strains Babu, Pitchumani, & Ramesh, 2012. Similarly, Ahmed (2007) focused on synthesizing new antibiotic and antibacterial drugs by exploring heterocyclic synthesis with thiophene-2-carboxamide Ahmed, 2007.
Anticancer and Antitumour Screening
Further studies delve into the anticancer potentials of related compounds. Kumar et al. (2009) synthesized functionalized amino acid derivatives, evaluating their cytotoxicity against human cancer cell lines, revealing promising leads for new anticancer agents Kumar et al., 2009. Chaimbault et al. (1999) also investigated the antitumour and anti-HIV screening of oxazolidines and oxazolidinones derivatives, finding moderate antitumour activity Chaimbault, Bosc, & Jarry, 1999.
Antimicrobial Applications
Mabkhot et al. (2017) synthesized thiophene-containing compounds with noted antibacterial and antifungal activities, emphasizing the potential of these compounds as antimicrobial agents Mabkhot et al., 2017. This study aligns with the broader trend of leveraging the structural diversity of thiophene-based compounds for developing new antimicrobial strategies.
Chemical Stability and Synthesis Methodologies
Research by Couture and Warkentin (1997) on the chemistry of cyclic aminooxycarbenes, including oxazolidin-2-ylidenes, underscores the importance of novel synthesis methodologies and the stability of these compounds Couture & Warkentin, 1997. These studies are crucial for understanding the fundamental chemical properties that govern the reactivity and potential applications of these compounds in scientific research.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c17-14(13-3-1-9-20-13)15-11-4-6-12(7-5-11)16-8-2-10-21(16,18)19/h1,3-7,9H,2,8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQYGOLNWDCYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylsulfamoyl)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}benzamide](/img/structure/B2767997.png)


![[3-Chloro-4-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B2768001.png)
![N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2768002.png)

![6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2768005.png)
![4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2768009.png)
![6,6-dimethyl-2,9-bis(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2768010.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2768011.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-3-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2768012.png)


